molecular formula C15H25N5O2S B6673650 N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide

N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide

Cat. No.: B6673650
M. Wt: 339.5 g/mol
InChI Key: GHWDHHIVJURJHH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide: is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a thiadiazole moiety

Properties

IUPAC Name

N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-19(2)15-17-12(18-23-15)9-20-7-5-10(6-8-20)13(21)14(22)16-11-3-4-11/h10-11,13,21H,3-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWDHHIVJURJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NS1)CN2CCC(CC2)C(C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the thiadiazole moiety, and the attachment of the cyclopropyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, potentially modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide can be used to study its interactions with biological targets, such as enzymes or receptors. This can provide insights into its potential therapeutic applications.

Medicine: In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with molecular targets can be studied to understand its mechanism of action and therapeutic potential.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • N-cyclopropyl-2-[1-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide
  • N-cyclopropyl-2-[1-[[5-(methylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide
  • N-cyclopropyl-2-[1-[[5-(ethylamino)-1,2,4-thiadiazol-3-yl]methyl]piperidin-4-yl]-2-hydroxyacetamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for further research and development.

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